プロピレンスルファイト

概要

説明

Synthesis Analysis

Propylene sulfite's synthesis has been a subject of research due to its applications in lithium-ion batteries. One study demonstrates the use of propylene sulfite as a film-forming electrolyte additive in lithium-ion batteries, emphasizing its ability to suppress propylene carbonate co-intercalation into graphite and enhance battery stability (Wrodnigg et al., 1999). Another study explores the synthesis of butylene sulfite as an additive to propylene carbonate-based electrolytes, indicating its effectiveness in improving cell performance (Chen et al., 2007).

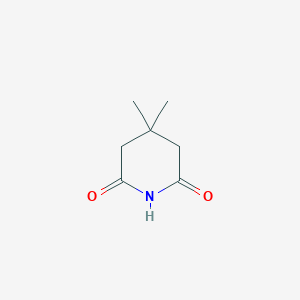

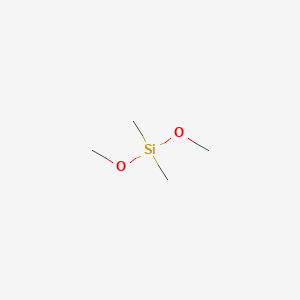

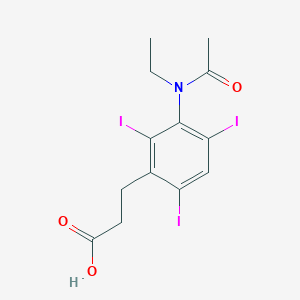

Molecular Structure Analysis

The molecular structure of propylene sulfite and related compounds plays a crucial role in their chemical behavior and applications. Research has focused on the synthesis and characterization of various sulfur-containing polymers, including propylene sulfite derivatives (Berti et al., 2005). Understanding the molecular structure is essential for tailoring these compounds for specific applications.

Chemical Reactions and Properties

Propylene sulfite's chemical reactions and properties are integral to its application in battery technology. For instance, the addition of propylene sulfite to lithium-ion battery electrolytes enhances their oxidation stability and overall performance. This is attributed to the formation of a stable passivating film on the battery's graphite surface (Wrodnigg et al., 1999).

Physical Properties Analysis

The physical properties of propylene sulfite, such as its thermal stability and phase behavior, are crucial for its practical applications. Studies have been conducted to compare the thermal properties of sulfur-containing polymers with their oxygen-containing counterparts, providing valuable insights into their stability and performance under various conditions (Berti et al., 2005).

Chemical Properties Analysis

Understanding the chemical properties of propylene sulfite, such as its reactivity and interaction with other compounds, is vital for its effective use in industrial applications. Research in this area has focused on the chemical interactions of propylene sulfite in lithium-ion batteries, highlighting its role in improving electrolyte stability and battery life (Wrodnigg et al., 1999).

科学的研究の応用

重合

プロピレンスルファイトは、重合プロセスで使用できます . さまざまな条件(バルク、溶液、エマルジョン)下でのプロピレンスルファイトの重合に対するチオールフリーのアプローチは、キサントゲン酸カリウムで開始されています . 18-クラウン-6エーテル(PMX [18C6])との複合体であるキサントゲン酸O-メチルカリウムで開始された反応は、印象的な結果を示しています .

高分子量ポリマーの生成

PMX [18C6]錯体を用いると、0℃で数分で、高いMn値(最大250k Da)と比較的小さな分子量分布(1.1〜1.4)を持つポリマーを調製できます .

高度な機能的用途

プロピレンスルファイトは、次世代ポリマーの生成において、高度な機能的用途があります . グラフェン、MXene、ナノクレイ、ボロファン、銀ナノ粒子などのナノマテリアルを、高度な用途のためにプロピレンスルファイトに組み込むことが、その主要な特徴と課題とともに表にまとめられています .

バイオメディカル用途

プロピレンスルファイトは、バイオメディカルなど、さまざまな分野で用途があります . その優れた耐薬品性、低い密度、良好な機械的強度により、医療機器の製造に使用されています .

自動車用途

プロピレンスルファイトは、自動車業界で使用されています . プロピレンモノマーが曲がらない鎖状に結合したその独特の分子配列は、結晶化度の向上、耐薬品性の向上、密度の低下、良好な機械的強度など、多くの利点を提供します

作用機序

Safety and Hazards

将来の方向性

The future directions of propylene sulfite research could involve further exploration of its use in the synthesis of polymers with high Mn values and relatively narrow molecular weight distributions . Additionally, its use as a solvent for making non-aqueous electrolytes for lithium-ion and lithium sulfur batteries could be further investigated .

特性

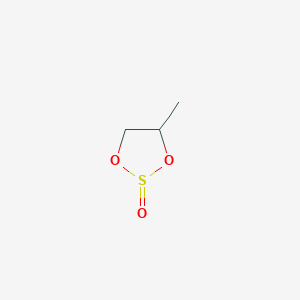

IUPAC Name |

4-methyl-1,3,2-dioxathiolane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3S/c1-3-2-5-7(4)6-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHAYVFVKRXMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COS(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932956 | |

| Record name | 4-Methyl-1,3,2lambda~4~-dioxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1469-73-4 | |

| Record name | Propylene sulfite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1469-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfurous acid, cyclic ester with 1,2-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene sulfite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylene sulfite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-1,3,2lambda~4~-dioxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Propyleneglycol sulfite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Propylene sulfite (PS) is primarily used as an electrolyte additive in lithium-ion batteries [, , , , , ]. It demonstrates the ability to improve the formation of the solid electrolyte interphase (SEI) on the graphite electrode surface, enhancing cycle stability, even though it might slightly decrease initial charge-discharge efficiency [].

A: Research shows that propylene sulfite, particularly in combination with other additives like vinylene carbonate and dimethylacetamide, can significantly enhance the thermal stability of lithium-ion batteries []. This multi-component additive reduces the amount of heat released and lowers the exothermic peak value during thermal decomposition, contributing to a safer battery system [].

A: Propylene sulfite (C3H6O3S) has a molecular weight of 122.14 g/mol. It exists as two isomers: endo and exo forms, which can be distinguished using techniques like NMR spectroscopy [].

A: Zinc glutarate exhibits high catalytic activity in the copolymerization of sulfur dioxide (SO2) and propylene oxide (PO) to produce poly(propylene sulfite) (PPS) []. Optimizing reaction conditions using zinc glutarate can yield PPS with high molecular weight and a high proportion of sulfite linkages []. Conversely, zinc hexacyanoferrate (III) shows negligible catalytic activity in this reaction [].

A: Studies indicate that electrolytes containing propylene sulfite as an additive can improve the low-temperature performance of lithium-ion batteries []. This is particularly beneficial for applications where batteries need to operate efficiently in cold environments.

A: Yes, Density Functional Theory (DFT) studies have been conducted to understand the reduction mechanism of propylene sulfite in sodium-ion batteries []. These studies suggest that propylene sulfite tends to form organic components within the SEI layer through one-electron reduction [].

A: Yes, a radiolabeled derivative of propylene sulfite, O-(1-[18F]fluoropropan-2-yl)-O-(4-nitrophenyl) methylphosphonate, has been synthesized for use as a PET tracer []. This tracer acts as a surrogate for sarin, aiding in the study of organophosphate poisoning and potential treatments [].

A: Yes, several alternatives to propylene sulfite exist, particularly in battery applications. These include other sulfite compounds like ethylene sulfite [, ] and other electrolyte additives like vinylene carbonate, fluoroethylene carbonate, vinylethylene carbonate, and catechol carbonate []. The choice of alternative depends on the specific application and desired properties.

ANone: While specific data on the environmental impact of propylene sulfite might be limited in the provided research, it's essential to acknowledge its potential effects. As with many chemical compounds, responsible waste management and recycling strategies are crucial to minimize its release into the environment. Further research on its biodegradability and ecotoxicological effects can guide the development of sustainable practices.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and isomeric composition of propylene sulfite [].

- Gas-liquid chromatography: Employed for the separation and analysis of propylene sulfite in mixtures [].

- Electrochemical techniques: Like cyclic voltammetry are used to study the electrochemical behavior of propylene sulfite in battery systems [, ].

- Infrared (IR) Spectroscopy: Helps analyze the interactions and reactions of propylene sulfite within a battery system [].

- Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to investigate the thermal stability and decomposition behavior of materials containing propylene sulfite [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromobenzo[b]thiophene](/img/structure/B74336.png)